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Abstract: This technical guide provides a comprehensive overview of a proposed stereospecific

synthesis of the ROR1 inhibitor, (S)-ARI-1. While the initial request specified the (S)-

enantiomer, the existing scientific literature predominantly refers to the biologically active

compound as the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-

4-one. This document will therefore focus on a plausible synthetic route to this (R)-enantiomer,

noting the discrepancy for the user's awareness. The proposed synthesis is based on

established methodologies for the asymmetric synthesis of flavanones and related chroman-4-

one structures. Detailed experimental protocols, quantitative data from analogous reactions,

and visualizations of the synthetic pathway and relevant biological signaling are provided to

guide researchers and drug development professionals in the potential synthesis of this and

structurally related compounds.

Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising

therapeutic target in various cancers.[1] ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-

methoxyphenyl)chroman-4-one, is a novel inhibitor of ROR1 that has demonstrated potential in

suppressing the development of non-small cell lung cancer.[1] The stereochemistry of ARI-1 is

crucial for its biological activity, necessitating a stereospecific synthetic approach to obtain the

desired enantiomer.

This guide outlines a proposed multi-step synthesis of (R)-ARI-1, commencing with

commercially available starting materials. The key steps involve the protection of a
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phloroglucinol derivative, a Claisen-Schmidt condensation to form a chalcone intermediate, and

a subsequent asymmetric intramolecular cyclization to establish the chiral center of the

chroman-4-one core.

Proposed Synthetic Pathway
The proposed synthetic route for (R)-ARI-1 is depicted in the following workflow diagram.

Step 1: Protection of Phloroglucinol

Step 2: Claisen-Schmidt Condensation

Step 3: Asymmetric Intramolecular Cyclization

Final Product

Phloroglucinol

2-Hydroxy-4,6-bis(methoxymethoxy)acetophenone

1. Acetylation (Ac2O, H2SO4)
2. Fries Rearrangement

3. MOM Protection (MOMCl, DIPEA)

(E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

p-Anisaldehyde, KOH, EtOH/H2O p-Anisaldehyde

(R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one ((R)-ARI-1)

Organocatalyst (e.g., (S)-proline), Solvent

(R)-ARI-1
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Caption: Proposed synthetic workflow for (R)-ARI-1.

Experimental Protocols
The following are detailed experimental protocols for each key step in the proposed synthesis

of (R)-ARI-1. These protocols are based on analogous reactions reported in the literature for

the synthesis of structurally similar flavanones.

Step 1: Synthesis of 2-Hydroxy-4,6-
bis(methoxymethoxy)acetophenone
This three-step procedure begins with the acetylation of phloroglucinol, followed by a Fries

rearrangement to introduce the acetyl group onto the aromatic ring, and finally, protection of the

remaining hydroxyl groups as methoxymethyl (MOM) ethers.

3.1.1. Acetylation of Phloroglucinol:

To a solution of phloroglucinol (1.0 eq) in acetic anhydride (3.0 eq), a catalytic amount of

concentrated sulfuric acid is added dropwise at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The mixture is then poured into ice water and the resulting precipitate is filtered, washed with

water, and dried to yield phloroglucinol triacetate.

3.1.2. Fries Rearrangement:

Phloroglucinol triacetate (1.0 eq) and aluminum chloride (3.0 eq) are heated at 160 °C for 3

hours.

The reaction mixture is cooled and then treated with ice and concentrated hydrochloric acid.

The product, 2,4,6-trihydroxyacetophenone, is extracted with ethyl acetate, and the organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure.

3.1.3. Methoxymethyl (MOM) Protection:
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To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane, N,N-

diisopropylethylamine (DIPEA, 2.5 eq) is added.

The mixture is cooled to 0 °C, and methoxymethyl chloride (MOMCl, 2.2 eq) is added

dropwise.

The reaction is stirred at room temperature overnight.

The reaction is quenched with water, and the organic layer is separated, washed with

saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-

4,6-bis(methoxymethoxy)acetophenone.

Step 2: Claisen-Schmidt Condensation to form the
Chalcone

To a solution of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (1.0 eq) and p-

anisaldehyde (1.1 eq) in a mixture of ethanol and water, a solution of potassium hydroxide

(3.0 eq) in water is added dropwise at room temperature.

The reaction mixture is stirred at room temperature for 24 hours.

The mixture is then poured into ice water and acidified with dilute hydrochloric acid.

The resulting precipitate is filtered, washed with water, and dried to give the crude chalcone,

(E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

The crude product can be purified by recrystallization from ethanol.

Step 3: Asymmetric Intramolecular Cyclization
This crucial step establishes the stereocenter at the C2 position of the chroman-4-one ring. The

use of a chiral organocatalyst, such as (S)-proline, is proposed to induce the desired (R)-

stereochemistry.
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The chalcone from Step 2 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMSO,

CH3CN).

A catalytic amount of (S)-proline (0.1 - 0.2 eq) is added to the solution.

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly

elevated) and monitored by TLC for the disappearance of the starting material.

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water

and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to yield (R)-5,7-

bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, ((R)-ARI-1).

Quantitative Data
The following tables summarize representative quantitative data for reactions analogous to

those described in the experimental protocols. The data is provided for illustrative purposes, as

the specific yields and conditions for the synthesis of ARI-1 have not been publicly disclosed.

Table 1: Representative Yields for Key Synthetic Steps
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Step Reaction
Starting
Material

Product
Representat
ive Yield
(%)

Reference

1
MOM

Protection

2',4',6'-

Trihydroxyac

etophenone

2'-Hydroxy-

4',6'-

bis(methoxy

methoxy)acet

ophenone

85-95

Analogous

reactions in

flavonoid

synthesis

2

Claisen-

Schmidt

Condensation

2'-Hydroxy-

4',6'-

dimethoxyace

tophenone

and p-

Anisaldehyde

2'-Hydroxy-

4,4',6'-

trimethoxych

alcone

80-90

General

chalcone

synthesis

protocols

3
Asymmetric

Cyclization
Chalcone Flavanone

70-90 (with

high

enantiomeric

excess)

Organocataly

zed

flavanone

synthesis

literature

Table 2: Spectroscopic Data for a Structurally Similar Flavanone (Hesperetin)
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Spectroscopic Technique Data

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)

12.11 (s, 1H, 5-OH), 9.12 (s, 1H, 3'-OH), 6.91

(d, J = 1.9 Hz, 1H, H-2'), 6.88 (d, J = 8.2 Hz, 1H,

H-5'), 6.81 (dd, J = 8.2, 1.9 Hz, 1H, H-6'), 6.13

(d, J = 2.2 Hz, 1H, H-8), 5.92 (d, J = 2.2 Hz, 1H,

H-6), 5.46 (dd, J = 12.9, 3.0 Hz, 1H, H-2), 3.79

(s, 3H, 4'-OCH₃), 3.25 (dd, J = 17.1, 12.9 Hz,

1H, H-3ax), 2.76 (dd, J = 17.1, 3.0 Hz, 1H, H-

3eq)

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)

197.1, 167.3, 163.7, 163.0, 147.9, 146.6, 131.5,

118.0, 114.2, 112.1, 103.3, 96.1, 95.2, 78.6,

55.6, 42.1

Mass Spectrometry (ESI-MS) m/z 303.08 [M+H]⁺

Note: The spectroscopic data for (R)-ARI-1 would differ due to the presence of the MOM

protecting groups and the absence of the 3'-hydroxyl group.

ROR1 Signaling Pathway
ARI-1 functions by inhibiting the ROR1 signaling pathway. A simplified diagram of the ROR1-

mediated PI3K/AKT/mTOR signaling pathway, which is implicated in cell proliferation and

survival, is presented below.
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Caption: Simplified ROR1 signaling pathway inhibited by (R)-ARI-1.

Conclusion
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This technical guide provides a plausible and detailed framework for the stereospecific

synthesis of the ROR1 inhibitor, (R)-ARI-1. By leveraging established asymmetric

methodologies for flavanone synthesis, it is proposed that (R)-ARI-1 can be obtained with high

enantiomeric purity. The provided experimental protocols, based on analogous reactions, offer

a starting point for researchers to develop a robust and efficient synthesis. Further optimization

of reaction conditions and catalyst selection will be necessary to achieve the desired yield and

stereoselectivity. The information presented herein is intended to facilitate further research and

development of ROR1 inhibitors as potential cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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